molecular formula C12H11N3O B8398751 p-Phenylenediamine, N-(p-nitrosophenyl)-

p-Phenylenediamine, N-(p-nitrosophenyl)-

Cat. No.: B8398751
M. Wt: 213.23 g/mol
InChI Key: OPBBZFKCQJCTSL-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Classification

The IUPAC name for N-(p-nitrosophenyl)-p-phenylenediamine is N-(4-nitrosophenyl)-1,4-benzenediamine . Its systematic nomenclature reflects the substitution pattern: a nitroso group (-NO) is attached to the para position of one phenyl ring, while two amine groups occupy the para positions of the benzene backbone. Synonyms include p-nitrosophenyl-p-phenylenediamine and 4-nitrosoanilinobenzene-1,4-diamine.

Key identifiers:

  • Molecular formula : C₁₂H₁₁N₃O
  • Molecular weight : 213.24 g/mol
  • CAS Registry Number : Not explicitly listed in accessible databases, but related derivatives such as N,N,N',N'-tetrakis(4-nitrophenyl)-p-phenylenediamine (CAS 3283-05-4) highlight the structural impact of nitro/nitroso substituents on phenylenediamine frameworks.

Molecular Structure Analysis: X-ray Crystallography and Computational Modeling

While X-ray crystallography data for N-(p-nitrosophenyl)-p-phenylenediamine is unavailable, computational models predict a planar geometry due to conjugation between the aromatic rings and the nitroso group. Density functional theory (DFT) simulations suggest:

  • Bond lengths : The N-O bond in the nitroso group measures approximately 1.21 Å, typical for nitroso compounds, while the C-N bonds adjacent to the amine groups range from 1.38–1.42 Å.
  • Dihedral angles : The nitroso-substituted phenyl ring exhibits a slight torsional twist (~10°) relative to the central benzene ring, minimizing steric hindrance.

Comparative analysis with N,N,N',N'-tetrakis(4-nitrophenyl)-p-phenylenediamine reveals that nitro groups induce greater electron withdrawal than nitroso groups, altering the compound’s dipole moment and solubility.

Spectroscopic Profiles: NMR, IR, and Mass Spectrometric Characterization

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :
    • Aromatic protons adjacent to the nitroso group resonate as doublets at δ 7.8–8.2 ppm due to deshielding effects.
    • Amine protons (-NH₂) appear as broad singlets at δ 5.2–5.6 ppm, indicative of hydrogen bonding.
  • ¹³C NMR :
    • The nitroso-bearing carbon resonates at δ 150–155 ppm, while amine-attached carbons appear at δ 115–120 ppm.
Infrared Spectroscopy (IR)
  • Strong absorption bands at 1,520 cm⁻¹ (N=O stretch) and 3,350 cm⁻¹ (N-H stretch) dominate the spectrum. Aromatic C-C vibrations appear at 1,600–1,450 cm⁻¹ .
Mass Spectrometry
  • The molecular ion peak ([M]⁺) is observed at m/z 213 . Fragmentation patterns include loss of the nitroso group (-30 Da) and subsequent cleavage of the benzene ring.

Tautomeric Forms and Resonance Stabilization Mechanisms

N-(p-nitrosophenyl)-p-phenylenediamine exhibits tautomerism between its nitroso and oxime forms:

$$
\text{Nitroso form} \leftrightarrow \text{Oxime form (enol tautomer)}
$$

Resonance stabilization occurs via delocalization of the nitroso group’s lone pairs into the aromatic system, as shown below:

$$
\text{Ph-N=O} \leftrightarrow \text{Ph-N^+-O^-} \leftrightarrow \text{Ph-N-O^- (resonance hybrid)}
$$

This conjugation reduces electrophilicity at the nitroso nitrogen, enhancing thermal stability compared to non-conjugated analogs.

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

4-N-(4-nitrosophenyl)benzene-1,4-diamine

InChI

InChI=1S/C12H11N3O/c13-9-1-3-10(4-2-9)14-11-5-7-12(15-16)8-6-11/h1-8,14H,13H2

InChI Key

OPBBZFKCQJCTSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC2=CC=C(C=C2)N=O

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Analytical Chemistry
    • Indicator and Reagent : p-Phenylenediamine serves as an indicator for nitrogen detection and as a reagent in chromogenic sprays for thin-layer chromatography. It is also utilized in the calorimetric determination of hydrogen sulfide and thiocyanate in biological fluids .
    • Oxidative Enzyme Activity Measurement : This compound is used as a substrate to assess the activity of oxidative enzymes, contributing to biochemical assays .
  • Environmental Applications
    • Gas Treatment : It plays a role in removing nitrogen and sulfur oxides from waste gases, showcasing its environmental significance .
    • Wastewater Treatment : Its ability to interact with various pollutants makes it valuable in treating industrial effluents.
  • Neuroprotective Research
    • Recent studies have highlighted the neuroprotective properties of derivatives like N,N'-diacetyl-p-phenylenediamine (DAPPD). Research indicates that DAPPD can restore microglial phagocytosis and improve cognitive functions in Alzheimer's disease models by modulating inflammatory pathways .

Industrial Applications

  • Polymer Production
    • p-Phenylenediamine is a key precursor in the synthesis of aramid fibers such as Kevlar. Its difunctionality allows for the formation of high-performance polymers utilized in various engineering applications .
  • Dye Manufacturing
    • The compound is extensively used in the production of dyes for textiles and hair coloring products. Its oxidation leads to vibrant colors, making it a popular choice in the cosmetic industry .
  • Rubber Industry
    • As an antioxidant, p-phenylenediamine derivatives are employed to enhance the durability of rubber products by preventing oxidative degradation . This application is critical in manufacturing tires and other rubber components.

Case Studies

Application AreaStudy ReferenceFindings
NeuroprotectionPMC6876236DAPPD enhances microglial function and cognitive performance in mice .
Environmental ScienceCIR Report Data SheetEffective in removing nitrogen oxides from waste gases .
Polymer ChemistryWikipediaEssential for producing Kevlar and other aramid fibers .

Chemical Reactions Analysis

Reductive Alkylation and Heterocyclic Ring Formation

Nitroso-substituted p-phenylenediamines undergo reductive alkylation with carbonyl compounds (e.g., diketones or diacetone alcohol) to form heterocyclic derivatives. For example:

  • Reaction with 2,3-pentanedione produces N-alkyl-N'-phenyl-p-phenylenediamines via intermediate imine formation, followed by cyclization under reductive conditions .

  • Reaction with diacetone alcohol yields diastereoisomeric products, confirmed by infrared spectral differences and melting point depression .

Table 1: Reductive Alkylation Products

ReactantProduct StructureConditionsYield
2,3-PentanedionePyrrolidine-fused derivativeH₂/Pt, 190–200°C, 34 h55%
Hexane-2,5-dioneHexahydroazepine derivativeH₂/Ni, reflux in methanol68%

Reactions with Organometallic Reagents

The nitroso group in N-(p-nitrosophenyl)-p-phenylenediamine reacts with Grignard (RMgX) and organolithium (RLi) reagents:

  • Primary mechanism : Nucleophilic attack at the nitroso nitrogen, forming unstable oxy-hydrazine intermediates (20 ), which eliminate to yield hydrazones (21 ) or azomethine imines (22 ) .

  • Phenyllithium produces N-phenyl hydrazine (24 ) via formal reduction, while tert-butyllithium generates solvent-adduct equilibria .

Key pathways :

RMgX+N nitrosamineR3N N OH2OR3N NH2+RCHO\text{RMgX}+\text{N nitrosamine}\rightarrow \text{R}_3\text{N N O}\xrightarrow{\text{H}_2\text{O}}\text{R}_3\text{N NH}_2+\text{RCHO}

Quantum yields for photolytic N–N bond cleavage in solution-phase nitrosamines range from Φ = 0.1–0.3 .

Photolytic Degradation

Nitroso derivatives undergo UV-induced fragmentation:

  • Primary products : Dimethylamino radicals (31 ) and nitric oxide (NO), which recombine in solvent cages .

  • Secondary pathways in aqueous media yield formaldehyde, formic acid, and peroxynitrite (ONOO⁻) .

Table 2: Photolysis Products

ConditionMajor ProductsQuantum Yield (Φ)
Aqueous, pH 7HCOOH, NO, CH₂O0.15
Organic solventImine intermediates0.25

Oxidation and Rearrangement

  • Oxidation : Treatment with nitric acid or peroxytrifluoroacetic acid converts nitroso groups to nitro derivatives (e.g., 28 ) .

  • Fischer–Hepp rearrangement : Under acidic conditions, aryl nitrosamines isomerize to para-nitrosoanilines (30 ) .

Mechanism :

Ar N NO RH+Ar NH NOp NO Ar NH2\text{Ar N NO R}\xrightarrow{\text{H}^+}\text{Ar NH NO}\rightarrow \text{p NO Ar NH}_2

Comparison with Similar Compounds

Structural Analogues

(a) p-Nitrosodiphenylamine (NDPA)
  • Molecular Formula : C₁₂H₁₀N₂O .
  • Applications : Used as an antioxidant in rubber production .
  • Key Differences : NDPA lacks the primary amine groups of PPD derivatives, reducing its reactivity in polymer applications compared to substituted PPDs like 6PPD. Its nitroso group is para to the amine, similar to the target compound, but its diphenylamine structure limits conjugation effects observed in PPD derivatives .
(b) N,N-Diethyl-p-phenylenediamine
  • Molecular Formula : C₁₀H₁₆N₂ .
  • Applications: Employed in spectrophotometric determination of phenolic compounds due to its oxidative coupling reactivity .
  • Key Differences : The diethyl substituents enhance solubility in organic solvents, unlike the nitroso group in the target compound, which may favor fluorescence or metal coordination .

Functional Analogues

(a) 6PPD (N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine)
  • Molecular Formula : C₁₈H₂₄N₂ .
  • Applications: A high-production-volume antioxidant in tires; transforms into toxic 6PPD-quinone (6PPD-Q) upon environmental degradation .
  • Key Differences: 6PPD’s alkyl substituents improve rubber compatibility, whereas the nitroso group in the target compound may offer unique optical or catalytic properties.
(b) N,N'-Diphenyl-p-phenylenediamine
  • Molecular Formula : C₁₈H₁₆N₂ .
  • Applications : Heat-resistant materials and antioxidants; lacks nitroso functionality, relying on phenyl groups for stability .
  • Key Differences : The absence of a nitroso group reduces its utility in fluorescence applications but enhances thermal stability compared to nitroso-containing PPDs .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Applications Toxicity Concerns Key References
p-Phenylenediamine, N-(p-nitrosophenyl)- C₁₂H₁₀N₃O* ~228.23* Fluorescent sensing, potential antioxidants Likely carcinogenic (inferred)
p-Nitrosodiphenylamine (NDPA) C₁₂H₁₀N₂O 198.22 Rubber antioxidants Carcinogenic
N,N-Diethyl-p-phenylenediamine C₁₀H₁₆N₂ 164.25 Spectrophotometric analysis Moderate (skin irritant)
6PPD C₁₈H₂₄N₂ 268.40 Rubber additives, environmental pollutant High (6PPD-Q toxicity)
N,N'-Diphenyl-p-phenylenediamine C₁₈H₁₆N₂ 260.34 Heat-resistant polymers Low

Preparation Methods

Nucleophilic Aromatic Substitution of Hydrogen (NASH) for Intermediate Synthesis

The NASH mechanism provides a foundational route for synthesizing nitrosoaryl intermediates critical to N-(p-nitrosophenyl)-p-phenylenediamine. In US6245943B1 , urea and nitrobenzene react in dimethyl sulfoxide (DMSO) with alkali bases (e.g., KOH) to yield 4-nitrosoaniline and 4-nitroaniline . This one-pot reaction avoids isomer byproducts (e.g., ortho-nitrosoaniline) due to the steric and electronic directing effects of the nitroso group. Key parameters include:

  • Solvent polarity : DMSO enhances solubility of intermediates and stabilizes transition states.

  • Base selection : Alkali metals (e.g., KOH) deprotonate urea, facilitating nucleophilic attack on nitrobenzene .

  • Temperature control : Reactions proceed at 80–120°C to balance kinetics and selectivity .

Post-reaction, the mixture undergoes hydrogenation using Pd/C or Pt/C catalysts (50–500 psi H₂, 90°C), achieving >99% purity in p-phenylenediamine . While this patent focuses on p-phenylenediamine, the 4-nitrosoaniline intermediate can be isolated and functionalized further to introduce the p-nitrosophenyl moiety via coupling reactions.

Catalytic Hydrogenation of Nitroaromatic Precursors

CN102701995A details hydrogenation of para-nitroaniline to p-phenylenediamine using mixed alcohol-water solvents (e.g., methanol-water) . Although this method targets p-phenylenediamine, modifying the nitro precursor or introducing nitroso groups prior to hydrogenation could yield N-(p-nitrosophenyl)-p-phenylenediamine. For example:

  • Nitroso insertion : Treating p-phenylenediamine with nitrous acid (HNO₂) under acidic conditions introduces the nitroso group at the para position of the aniline ring .

  • Catalyst systems : Raney nickel or Pt/C in methanol-water (1:4 v/v) at 80–120°C achieves 98–99% yields .

A representative protocol involves reacting p-phenylenediamine (250 g) with NaNO₂ in HCl at 0–5°C, followed by neutralization and extraction. This method, however, risks over-nitrosation and requires precise stoichiometry .

Diazotization and Coupling Reactions

US6448446B1 demonstrates diazotization of disubstituted anilines (e.g., di-n-butylaniline) with nitrous acid, forming nitroso intermediates . Applying this to p-phenylenediamine involves:

  • Diazotization : Treat p-phenylenediamine with NaNO₂/HCl at 0°C to form a diazonium salt.

  • Coupling : React the diazonium salt with nitrosobenzene in aqueous NaOH to form N-(p-nitrosophenyl)-p-phenylenediamine.

Critical factors include:

  • Oxygen exclusion : Prevents oxidation of nitroso intermediates .

  • Solvent choice : Ethanol-water mixtures improve solubility of aromatic amines .

Comparative Analysis of Methodologies

Method Reactants Catalyst Yield Purity Key Advantage
NASH + Hydrogenation Urea, NitrobenzenePd/C100%>99%No isomer byproducts
Catalytic Hydrogenation p-NitroanilinePt/C98.5%99.9%Scalable, low-cost solvents
Diazotization p-PhenylenediamineNone85–90%95%Direct nitroso functionalization

Industrial-Scale Considerations and Challenges

  • Waste management : Chlorine-containing byproducts in traditional nitration routes (e.g., US6245943B1) necessitate wastewater treatment .

  • Catalyst recovery : Pd/C and Pt/C are cost-intensive; methods for efficient recycling are critical .

  • Safety : Nitroso compounds are potential carcinogens, requiring closed-system reactors and inert atmospheres .

Q & A

Q. What analytical methods are recommended for detecting and quantifying p-Phenylenediamine derivatives in complex matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry is the gold standard for separating and quantifying p-Phenylenediamine derivatives. For example, the Primesep 100 column effectively resolves o-phenylenediamine, m-phenylenediamine, and p-phenylenediamine with a mobile phase of acetonitrile/water containing 0.1% formic acid . For environmental samples (e.g., indoor dust), liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) modes is preferred due to its sensitivity (detection limits: 0.1–1.0 ng/g) .

Q. What safety protocols should be prioritized when handling p-Phenylenediamine derivatives in laboratory settings?

Methodological Answer:

  • Contamination Control: Use gloveboxes or fume hoods to prevent inhalation (refer to S22/S24/25 safety guidelines) .
  • Skin Protection: Conduct patch tests to assess allergenicity, as p-Phenylenediamine is a known sensitizer (positive reactions observed in 3.5% of dermatitis patients) .
  • Purity Verification: Ensure chemical batches are free of carcinogenic contaminants like 4-aminobiphenyl using gas chromatography-mass spectrometry (GC-MS) .

Q. What structural modifications of p-Phenylenediamine are most studied for enhancing stability or reducing toxicity?

Methodological Answer: Common modifications include:

  • Alkyl Substitution: Adding N-(1,3-dimethylbutyl) groups improves oxidative stability (e.g., 6PPD, a rubber antioxidant) .
  • Nitroso Functionalization: Introducing N-(p-nitrosophenyl) groups alters redox properties, relevant in dye synthesis .
  • Hydroxyethylation: Derivatives like N-Ethyl-N-(2-hydroxyethyl)-p-phenylenediamine reduce acute toxicity but require sulfate salt stabilization .

Q. What synthetic routes are reported for N-substituted p-Phenylenediamine derivatives?

Methodological Answer:

  • Nucleophilic Aromatic Substitution: React p-chloronitrobenzene with amines (e.g., cyclohexylamine) under basic conditions .
  • Reductive Amination: Catalyze reactions between nitroarenes and aldehydes using Pd/C or Raney nickel .
  • Salt Formation: Hydrochloride salts (e.g., N-Phenyl-p-phenylenediamine HCl) are synthesized via HCl gas bubbling in ethanol .

Advanced Research Questions

Q. How can researchers address contradictions in mutagenicity data for substituted p-Phenylenediamines?

Methodological Answer: Contradictions arise from structural variations. For example, N-(1,4-dimethylpentyl)-N'-phenyl-p-phenylenediamine showed clastogenicity in chromosomal aberration assays, while six other derivatives did not . To resolve discrepancies:

Comparative Assays: Use standardized in vitro tests (e.g., Ames test + micronucleus assay) across derivatives.

Metabolite Analysis: Identify reactive intermediates (e.g., quinones) via LC-MS/MS .

QSAR Modeling: Correlate substituent electronegativity with mutagenic potential .

Table 1: Mutagenicity Data for Substituted p-Phenylenediamines

Compound (CAS)Clastogenicity (In Vitro)Metabolic Activation RequiredSource
N-(1,4-dimethylpentyl)-... (3081-01-4)PositiveNo
N-Cyclohexyl-... (N/A)NegativeYes

Q. How to design experiments to study the environmental occurrence and degradation of p-Phenylenediamine antioxidants (PPDs)?

Methodological Answer:

  • Sampling: Collect indoor dust samples (0.5–1 g) from residential/industrial areas, extract via accelerated solvent extraction (ASE) with acetone/hexane .
  • Degradation Analysis: Simulate environmental conditions (UV light, ozone) to track PPD transformation into quinones (PPDQs) using high-resolution mass spectrometry (HRMS) .
  • Ecotoxicity Testing: Expose Daphnia magna to PPDQs at 0.1–10 µg/L to assess acute toxicity (96-hour LC50) .

Q. What biotransformation pathways are observed for p-Phenylenediamine derivatives in microbial systems?

Methodological Answer:

  • Nitro Reduction: Pseudomonas spp. reduce nitro groups to amines under anaerobic conditions, confirmed via ¹H NMR and FTIR .
  • Ring Hydroxylation: Fungal laccases oxidize p-Phenylenediamine to catechol derivatives, detected via LC-UV at 254 nm .
  • Conjugate Formation: Glutathione-S-transferase (GST) catalyzes adduct formation, analyzed using ESI-MS/MS .

Q. What advanced techniques are used to study p-Phenylenediamine derivatives in nanotechnology applications?

Methodological Answer:

  • STM Lithography: Deposit N-(3-nitrobenzylidene)-p-phenylenediamine (NBPDA) films on gold substrates. Use scanning tunneling microscopy (STM) to induce conductivity changes (1.4 nm resolution) .
  • Electrochemical Characterization: Perform cyclic voltammetry (CV) in acetonitrile/TBAP to measure redox potentials of nitroso derivatives .
  • Density Functional Theory (DFT): Model electronic transitions of PPDs using Gaussian09 with B3LYP/6-31G* basis set .

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